Cas no 868166-28-3 (3-Iodo-5-(trifluoromethyl)benzaldehyde)
3-Iodo-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-5-(trifluoromethyl)benzaldehyde
- Benzaldehyde, 3-iodo-5-(trifluoromethyl)-
- 3-iodanyl-5-(trifluoromethyl)benzaldehyde
- D76054
- MFCD11977391
- A841836
- DTXSID30696874
- 868166-28-3
- PS-11519
- SCHEMBL3555426
- CS-0100049
- AB65145
- AKOS022173525
-
- MDL: MFCD11977391
- Inchi: 1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H
- InChI Key: RSMQAIQRWGFACA-UHFFFAOYSA-N
- SMILES: IC1C=C(C=O)C=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 299.926
- Monoisotopic Mass: 299.926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1A^2
3-Iodo-5-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185919-1g |
3-iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 95% | 1g |
$464 | 2021-06-16 | |
| Alichem | A014000445-1g |
3-Iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| Chemenu | CM185919-1g |
3-iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 95% | 1g |
$464 | 2022-05-27 | |
| abcr | AB531698-250 mg |
3-Iodo-5-(trifluoromethyl)benzaldehyde; . |
868166-28-3 | 250MG |
€324.80 | 2023-01-19 | ||
| abcr | AB531698-1 g |
3-Iodo-5-(trifluoromethyl)benzaldehyde; . |
868166-28-3 | 1g |
€894.40 | 2023-01-19 | ||
| Apollo Scientific | PC502150-250mg |
3-Iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 250mg |
£168.00 | 2025-02-21 | ||
| Apollo Scientific | PC502150-1g |
3-Iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 1g |
£504.00 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170689-250mg |
3-Iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 95+% | 250mg |
¥2405.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170689-1g |
3-Iodo-5-(trifluoromethyl)benzaldehyde |
868166-28-3 | 95+% | 1g |
¥7216.00 | 2024-04-27 | |
| abcr | AB531698-250mg |
3-Iodo-5-(trifluoromethyl)benzaldehyde; . |
868166-28-3 | 250mg |
€338.40 | 2025-04-16 |
3-Iodo-5-(trifluoromethyl)benzaldehyde Suppliers
3-Iodo-5-(trifluoromethyl)benzaldehyde Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-Iodo-5-(trifluoromethyl)benzaldehyde
Recent Advances in the Application of 3-Iodo-5-(trifluoromethyl)benzaldehyde (CAS: 868166-28-3) in Chemical Biology and Pharmaceutical Research
The compound 3-Iodo-5-(trifluoromethyl)benzaldehyde (CAS: 868166-28-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This trifluoromethyl-substituted benzaldehyde derivative serves as a critical intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, particularly in palladium-catalyzed transformations, owing to the enhanced reactivity imparted by the iodo and trifluoromethyl groups.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Iodo-5-(trifluoromethyl)benzaldehyde in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a key building block to introduce the trifluoromethylphenyl moiety, which significantly improved the metabolic stability and target binding affinity of the resulting inhibitors. Molecular docking studies revealed that derivatives synthesized from this intermediate exhibited enhanced interactions with the BTK active site, suggesting its potential in developing next-generation therapeutics for autoimmune diseases and B-cell malignancies.
In the field of materials science, 3-Iodo-5-(trifluoromethyl)benzaldehyde has shown promise in the development of advanced organic electronic materials. A recent publication in Advanced Materials reported its use as a precursor for constructing π-conjugated systems with unique optoelectronic properties. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the reactivity of the aldehyde functionality, enabled the synthesis of novel donor-acceptor materials with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The compound's role in antimicrobial research has also been explored. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel quinolone derivatives using 3-Iodo-5-(trifluoromethyl)benzaldehyde as a starting material. These derivatives exhibited potent activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to current frontline antibiotics. The presence of the trifluoromethyl group was found to enhance membrane permeability and reduce susceptibility to bacterial efflux pumps.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 3-Iodo-5-(trifluoromethyl)benzaldehyde. A 2023 report in Organic Process Research & Development detailed an optimized large-scale synthesis protocol that addresses previous challenges in regioselective iodination and aldehyde protection. This development is particularly significant for pharmaceutical applications, as it enables cost-effective production of this valuable intermediate at commercial scales.
Looking forward, the unique properties of 3-Iodo-5-(trifluoromethyl)benzaldehyde position it as a versatile tool in drug discovery and materials science. Ongoing research is exploring its potential in targeted protein degradation strategies, where its reactivity could be harnessed to develop novel PROTACs (proteolysis-targeting chimeras). Additionally, its application in the synthesis of fluorine-containing bioactive compounds continues to expand, driven by the growing importance of fluorinated molecules in modern medicinal chemistry.
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